molecular formula C22H21FN4O3 B2701286 N-(4-fluorophenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1251672-99-7

N-(4-fluorophenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2701286
CAS No.: 1251672-99-7
M. Wt: 408.433
InChI Key: RAXHTAIMEYGRGB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21FN4O3 and its molecular weight is 408.433. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a synthetic compound that belongs to the class of 1,8-naphthyridine derivatives. These compounds have garnered interest due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21FN4O3C_{22}H_{21}FN_{4}O_{3}, with a molecular weight of 408.4 g/mol. Its structure features a fluorophenyl group attached to a naphthyridine core, which is known for its biological activity.

PropertyValue
Molecular FormulaC22H21FN4O3
Molecular Weight408.4 g/mol
CAS Number1251672-99-7

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi . The mechanism often involves interference with nucleic acid synthesis and cell membrane integrity.

Anticancer Properties

Naphthyridine derivatives are recognized for their anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The compound's mechanism may involve the activation of caspases and modulation of apoptotic pathways .

Anti-inflammatory Effects

The anti-inflammatory activity of naphthyridine derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of naphthyridine derivatives suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease. These compounds may enhance cognitive function and reduce neuroinflammation .

Case Studies and Research Findings

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM against multiple cancer types, suggesting strong anticancer potential .
  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard bacterial strains. The compound demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
  • Neuroprotective Mechanism : Research focusing on the neuroprotective effects revealed that this compound could significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins, thereby supporting its potential use in neurodegenerative disease therapies .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c1-14-4-9-17-20(29)18(22(30)26-10-2-3-11-26)12-27(21(17)24-14)13-19(28)25-16-7-5-15(23)6-8-16/h4-9,12H,2-3,10-11,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXHTAIMEYGRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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